

Application Note and Protocol: Synthesis of 3',5'-Dimethoxyacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3',5'-Dimethoxyacetophenone**

Cat. No.: **B1266429**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3',5'-Dimethoxyacetophenone is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds and fine chemicals.^{[1][2]} One of the most effective and common methods for its preparation is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst, typically anhydrous aluminum chloride ($AlCl_3$), to introduce an acetyl group onto the aromatic ring.^{[3][4]} The electron-donating nature of the two methoxy groups on 1,3-dimethoxybenzene activates the ring, directing the acylation primarily to the 4-position, yielding the desired product. Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions like demethylation or diacylation.^[5] This document provides a detailed protocol for the synthesis, purification, and characterization of **3',5'-Dimethoxyacetophenone**.

Reaction Scheme

The Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride proceeds as follows:

The image you are requesting does not exist or is no longer available.

imgur.com

Experimental Protocol

This protocol outlines the synthesis of **3',5'-Dimethoxyacetophenone** from 1,3-dimethoxybenzene and acetyl chloride.

1. Materials and Reagents

The following table summarizes the necessary reagents and their quantities for this protocol.

Reagent/Material	Chemical Formula	Molecular Weight (g/mol)	Amount	Molar Equiv.
1,3-Dimethoxybenzene	C ₈ H ₁₀ O ₂	138.16	10.0 g	1.0
Anhydrous Aluminum Chloride	AlCl ₃	133.34	10.7 g	1.1
Acetyl Chloride	CH ₃ COCl	78.50	5.9 mL	1.1
Anhydrous Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	150 mL	-
Concentrated Hydrochloric Acid	HCl	36.46	~50 mL	-
5% Sodium Bicarbonate Solution	NaHCO ₃	84.01	~50 mL	-
Saturated Sodium Chloride (Brine)	NaCl	58.44	~50 mL	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	As needed	-
Crushed Ice	H ₂ O	18.02	~200 g	-

2. Equipment

- Three-necked round-bottom flask (250 mL), flame-dried
- Dropping funnel, flame-dried
- Reflux condenser with a calcium chloride drying tube

- Magnetic stirrer and stir bar
- Ice-salt bath
- Separatory funnel (500 mL)
- Beakers and Erlenmeyer flasks
- Rotary evaporator

3. Reaction Procedure

a. Apparatus Setup and Reagent Preparation

- Assemble a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is completely dry to prevent deactivation of the Lewis acid catalyst.
- Maintain an inert atmosphere throughout the reaction by attaching a nitrogen or argon inlet to the top of the condenser.
- In the reaction flask, suspend anhydrous aluminum chloride (10.7 g) in 100 mL of anhydrous dichloromethane (DCM).
- Cool the suspension to 0°C using an ice-salt bath.
- In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene (10.0 g) and acetyl chloride (5.9 mL) in 50 mL of anhydrous DCM.

b. Friedel-Crafts Acylation

- Slowly add the solution from the dropping funnel to the stirred AlCl_3 suspension over 30-45 minutes.
- Maintain the reaction temperature at 0°C during the addition to minimize potential side reactions.^[5]

- After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

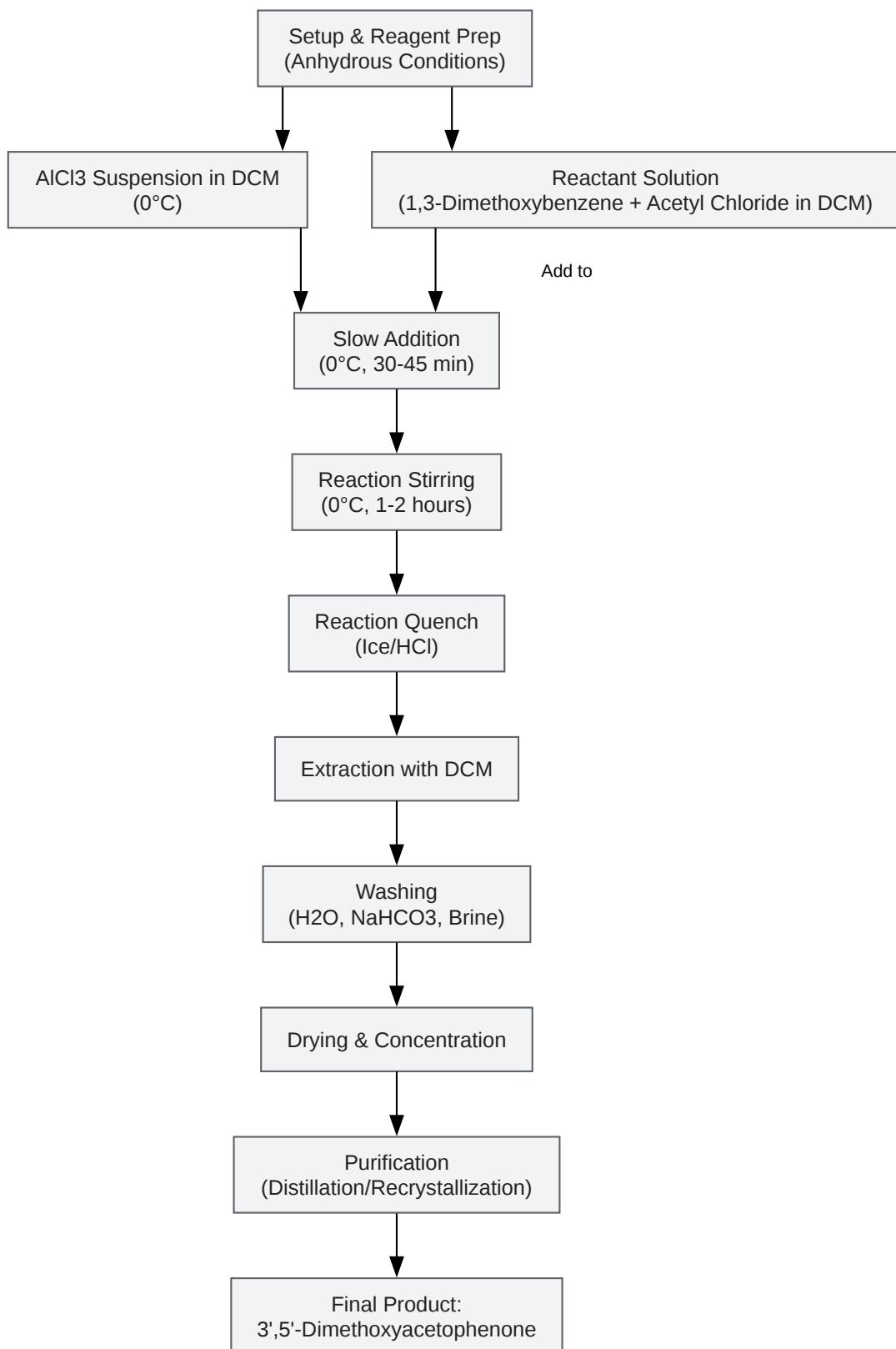
c. Reaction Quench and Work-up

- Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).^[5] This step should be performed in a fume hood as HCl gas may be evolved.
- Transfer the quenched mixture to a 500 mL separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with 50 mL portions of DCM.
- Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.^[5]
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

d. Purification

- The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or a mixture of petroleum ether and ethyl acetate.

4. Characterization Data


The identity and purity of the synthesized **3',5'-Dimethoxyacetophenone** can be confirmed by its physical and spectral properties.

Property	Value
Appearance	White to light yellow crystalline solid[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃ [6]
Molecular Weight	180.20 g/mol [1][6]
Melting Point	33-34 °C[1][6]
Boiling Point	290-291 °C[1][6]
Expected Yield	70-85%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3',5'-Dimethoxyacetophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3',5'-Dimethoxyacetophenone**.

Troubleshooting and Safety

Common Issues and Solutions

The following table outlines potential issues during the synthesis and recommended solutions.

[5]

Problem Observed	Probable Cause	Recommended Solution
Low yield with phenolic impurities	Demethylation of methoxy groups	Maintain a low reaction temperature ($\leq 0^{\circ}\text{C}$) and use the minimum required amount of Lewis acid.
Presence of diacylated product	High reactivity of the substrate	Ensure the acylating agent is the limiting reagent and maintain a low reaction temperature.
Difficult aqueous work-up	Formation of aluminum hydroxides	Quench the reaction mixture in an acidic ice solution (ice/HCl) to keep aluminum salts soluble.

Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
- Acetyl chloride is corrosive, flammable, and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3',5'-Dimethoxyacetophenone | 39151-19-4 [chemicalbook.com]
- 2. 3',5'-Dimethoxyacetophenone | 39151-19-4 | FD58314 [biosynth.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. 3',5'-二甲氧基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Note and Protocol: Synthesis of 3',5'-Dimethoxyacetophenone via Friedel-Crafts Acylation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266429#synthesis-of-3-5-dimethoxyacetophenone-via-friedel-crafts-acylation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com